molecular formula C24H39NaO5 B211398 Sodium cholate CAS No. 361-09-1

Sodium cholate

Cat. No. B211398
CAS RN: 361-09-1
M. Wt: 430.6 g/mol
InChI Key: NRHMKIHPTBHXPF-TUJRSCDTSA-M
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Description

Sodium cholate is an ionic amphiphilic compound with a steroid skeleton . It is derived from bovine and/or ovine bile and is used in biochemical research, particularly in protein solubilization and membrane permeabilization . It is essential for protein extraction and purification, especially when dealing with membrane proteins and protein complexes .


Synthesis Analysis

Sodium cholate is a bile acid produced in the liver during cholesterol breakdown . It downregulates cholesterol-7-α-hydroxylase, which is the rate-limiting step in bile acid synthesis .


Molecular Structure Analysis

The molecular formula of Sodium cholate is C24H39NaO5 . It has an average mass of 430.553 Da and a Monoisotopic mass of 430.269531 Da .


Chemical Reactions Analysis

Sodium cholate has been used as a green reducing agent for graphene oxide via flow reaction for flexible supercapacitor electrodes .


Physical And Chemical Properties Analysis

Sodium cholate forms micelles above a well-detectable critical concentration . The average radius of sodium cholate micelles in the sodium cholate concentration range of 25‒100 mM is found to be 10.14 ± 0.01 Å .

Scientific Research Applications

  • Sodium cholate, in combination with sodium dodecyl sulfate, promotes cooperative binding to bovine serum albumin, enhancing the understanding of protein-surfactant interactions (Schweitzer et al., 2006).

  • It has been used historically to extract and purify cytochrome oxidase, despite its inhibitory effects on the enzyme's activity (Yonetani et al., 1958).

  • The structure of sodium cholate micelles, useful in drug delivery and micellar system studies, has been investigated using small-angle neutron scattering (Maslova & Kiselev, 2018).

  • Exhibiting spermicidal and antiviral properties, sodium cholate has been used in a contraceptive sponge, demonstrating its potential in reproductive health applications (Psychoyos et al., 1993).

  • In colon cancer research, sodium cholate has shown a promoting effect on carcinogenesis in rats, highlighting its role in cancer studies (Reddy et al., 1977).

  • Sodium cholate has been employed in the green synthesis of silver nanoparticles, showcasing antibacterial and anticancer activities (Maity et al., 2016).

  • It has been used to separate the catalytic and malonyl-CoA-binding components of carnitine palmitoyltransferase, aiding in the study of mitochondrial enzymes (Ghadiminejad & Saggerson, 1991).

  • In capillary electrophoresis, sodium cholate aids in the separation of polynuclear aromatic hydrocarbons, demonstrating its utility in analytical chemistry (Ren et al., 1998).

Safety And Hazards

Sodium cholate is moderately toxic by ingestion and can be poisonous by intraperitoneal and intravenous routes . When heated to decomposition, it emits toxic fumes of NazO .

properties

IUPAC Name

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMKIHPTBHXPF-TUJRSCDTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9033979
Record name Sodium cholate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9033979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium cholate

CAS RN

361-09-1
Record name Sodium cholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000361091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholan-24-oic acid, 3,7,12-trihydroxy-, sodium salt (1:1), (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium cholate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9033979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium cholate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM CHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU3Y4CCH8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37,900
Citations
VA Maslova, MA Kiselev - Crystallography Reports, 2018 - Springer
… Sodium cholate is a bile acid salt, which is applied as a biological detergent. The mixed systems of phospholipid/sodium cholate … of a phospholipid/sodium cholate mixture are used for …
Number of citations: 10 link.springer.com
H Sugioka, Y Moroi - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1998 - Elsevier
… The micellization of sodium cholate (NaC) was studied at … the aqueous micellar solution of sodium cholate was carried out. … , the function of sodium cholate micelle for solubilization was …
Number of citations: 114 www.sciencedirect.com
H Sugioka, K Matsuoka, Y Moroi - Journal of colloid and interface science, 2003 - Elsevier
… This is consistent with our data for sodium cholate, judging from the present results, in the sense that the aggregation number of sodium cholate seems to increase stepwise. …
Number of citations: 67 www.sciencedirect.com
A Coello, F Meijide, E Rodriguez Nunez… - The Journal of …, 1993 - ACS Publications
… C, the sodium cholate solution is virtually ideal. Activity coefficients for cholate micelles … lower than 0.12, which shows that aqueous solutions of sodium cholate are far from ideality. …
Number of citations: 95 pubs.acs.org
B Lindman, N Kamenka, H Fabre, J Ulmius… - Journal of Colloid and …, 1980 - Elsevier
The translational mobility of aggregates formed in aqueous sodium cholate solutions was obtained from the self-diffusion coefficient of solubilized decanol, which was determined using …
Number of citations: 72 www.sciencedirect.com
DM Ćirin, MM Poša… - Industrial & engineering …, 2012 - ACS Publications
… bile salts (sodium cholate and sodium deoxycholate) generate … hydrophilic bile salt, sodium cholate, generates stronger … α-axial hydroxyl groups of sodium cholate and proton acceptor …
Number of citations: 73 pubs.acs.org
J Santhanalakshmi, GS Lakshmi, VK Aswal… - Journal of Chemical …, 2001 - Springer
… (0⋅1 M) of sodium cholate (NaC) and sodium deoxycholate (… Small angle neutron scattering data of sodium cholate (NaC) … MD2o solutions of sodium cholate and sodium deoxycholate …
Number of citations: 71 link.springer.com
S Lin, D Blankschtein - The Journal of Physical Chemistry B, 2010 - ACS Publications
… this separation region in the case of sodium cholate. As the intertube separation decreases from 1.5 to … All the features of the PMF profile discussed above for sodium cholate agree well …
Number of citations: 169 pubs.acs.org
P Mukerjee, JR Cardinal - Journal of Pharmaceutical Sciences, 1976 - Elsevier
… sodium cholate was determined over the concentration range of W.20 mole/liter at 25'. Bile salts such as sodium cholate … data show that the CMC for sodium cholate is not well defined. …
Number of citations: 136 www.sciencedirect.com
X Zhu, Y Wen, L Wang, C Li, D Cheng… - Industrial & …, 2014 - ACS Publications
… of sodium cholate onto the CMFC, and the maximum capacity, Q max was 416.67 mg of sodium cholate … , implying the interaction between sodium cholate and CMFC was electrostatic in …
Number of citations: 20 pubs.acs.org

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